(4-(4-(二甲氨基)苯基)吡咯烷-3-基)甲醇

描述

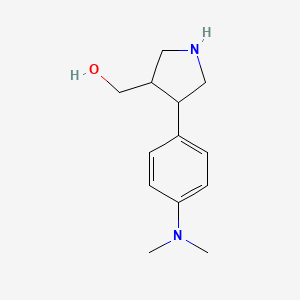

(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物发现

吡咯烷衍生物,包括“(4-(4-(二甲氨基)苯基)吡咯烷-3-基)甲醇”,被广泛用于药物发现 . 吡咯烷环是一种饱和的支架,由于sp3杂化,它可以有效地探索药效团空间 . 它有助于分子的立体化学,并且由于环的非平面性,增加了三维(3D)覆盖率 .

人类疾病的治疗

以吡咯烷环及其衍生物为特征的化合物据报道可有效治疗各种人类疾病 . 例如,一些吡咯烷衍生物对COX-2表现出抑制作用,COX-2是参与炎症和疼痛的关键酶 .

预制吡咯烷环的功能化

“(4-(4-(二甲氨基)苯基)吡咯烷-3-基)甲醇”可用作预制吡咯烷环功能化的起始材料 . 该过程可以导致合成具有不同生物学特征的多种化合物 .

生物活性化合物的合成

“(4-(4-(二甲氨基)苯基)吡咯烷-3-基)甲醇”中的4-二甲氨基苯基片段已被证明对药物发现具有多功能性 . 它可以提供化合物生物活性或增加其生物活性 .

材料科学

吡咯烷衍生物也用于材料科学 . 它们可用作复杂材料合成中的结构单元 .

色谱法

作用机制

Target of Action

Compounds with a similar pyrrolidine structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with biological targets, leading to different biological profiles of drug candidates .

Biochemical Pathways

Compounds with a similar pyrrolidine structure have been shown to influence various biological activities, including antibacterial activity .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the physicochemical parameters of a compound can be modified to obtain the best results for drug candidates .

生化分析

Biochemical Properties

(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enantioselective proteins, influencing their binding modes and biological profiles . Additionally, the dimethylamino group can enhance the compound’s solubility and binding affinity to target biomolecules.

Cellular Effects

(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have shown cytotoxic effects against human pancreatic carcinoma and triple-negative breast cancer cell lines . These effects are mediated through the disruption of cell colony formation, migration, and growth of tumor spheroids . The compound’s impact on cell signaling pathways and gene expression further underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular functions. Additionally, the dimethylamino group can enhance the compound’s binding affinity to target biomolecules, further influencing its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability and degradation can influence its biological activity and efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound’s cytotoxicity against cancer cell lines is dose-dependent, with higher concentrations leading to increased cell death . Additionally, threshold effects and potential toxicities at high doses should be carefully evaluated in preclinical studies.

Metabolic Pathways

(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The pyrrolidine ring’s structural properties allow for efficient exploration of metabolic pathways, contributing to the compound’s biological activity . The dimethylamino group can also affect the compound’s metabolic flux and metabolite levels, further influencing its pharmacokinetic profile.

Transport and Distribution

The transport and distribution of (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structural properties allow for efficient transport across cellular membranes, contributing to its localization and accumulation within specific tissues . Additionally, the dimethylamino group can enhance the compound’s solubility and distribution within the body.

Subcellular Localization

The subcellular localization of (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol is influenced by its targeting signals and post-translational modifications. The compound’s structural properties allow for efficient targeting to specific compartments or organelles within the cell . This localization can affect the compound’s activity and function, further influencing its biological effects.

生物活性

The compound (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol , often referred to as a pyrrolidine derivative, has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrrolidine derivatives, including the compound .

Cell Line Studies

-

Cytotoxicity : The compound demonstrated cytotoxic effects against several cancer cell lines, including:

- MDA-MB-231 (triple-negative breast cancer)

- Panc-1 (pancreatic carcinoma)

- Mechanism of Action : The mechanism appears to involve interference with tumor cell proliferation and migration. While the compound did not inhibit cell line migration in wound-healing assays, it effectively reduced colony formation in spheroid cultures, indicating a potential for disrupting tumor architecture and growth dynamics .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

- The presence of the dimethylamino group on the phenyl ring enhances its anticancer efficacy.

- Substitutions on the phenyl ring significantly affect activity; for example, compounds with 4-chlorophenyl and 4-bromophenyl substitutions exhibited enhanced anticancer activity compared to others lacking these modifications .

Table: Summary of Anticancer Activity

| Compound Variant | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Base Compound | MDA-MB-231 | 1 | Complete colony disruption at 2 μM |

| 4-Chlorophenyl | Panc-1 | 2 | Significant reduction in cell viability |

| Dimethylamino | A549 (Lung) | <100 | Enhanced activity compared to controls |

Other Biological Activities

In addition to anticancer properties, the compound's derivatives have been explored for other biological activities:

- Antimicrobial Activity : Some derivatives were screened against multidrug-resistant pathogens but showed limited antimicrobial efficacy against Gram-negative bacteria .

- Neuropharmacological Effects : Preliminary studies suggest potential interactions with neuropeptide systems, indicating possible applications in modulating stress responses and appetite control .

Study 1: Anticancer Efficacy

A study focused on a series of 5-oxopyrrolidine derivatives highlighted that compounds featuring the dimethylamino group exhibited superior cytotoxicity against human lung adenocarcinoma models compared to standard chemotherapeutics like cisplatin. The study emphasized that structural modifications could lead to significant changes in biological activity, underscoring the importance of SAR analysis .

Study 2: Mechanistic Insights

Research into the binding interactions of pyrrolidine derivatives with tubulin revealed that certain modifications could enhance binding affinity and inhibit tubulin polymerization, a critical mechanism for anticancer activity. This study utilized molecular docking simulations alongside biological assays to validate findings .

属性

IUPAC Name |

[4-[4-(dimethylamino)phenyl]pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-15(2)12-5-3-10(4-6-12)13-8-14-7-11(13)9-16/h3-6,11,13-14,16H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCOBNPVVOGNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CNCC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。